

Crystallographic Analysis of 2-Bromo-4-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzonitrile

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This technical guide provides a comprehensive overview of the X-ray crystallography data and experimental protocols for the small molecule **2-Bromo-4-methylbenzonitrile**. The data presented is crucial for understanding the three-dimensional structure of this compound, which is a valuable intermediate in the synthesis of various functional materials, including phthalocyanine dyes used in photoredox reactions and photodynamic cancer therapy.^{[1][2]}

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of **2-Bromo-4-methylbenzonitrile** (C₈H₆BrN) reveals a triclinic crystal system with the space group P1.^{[1][2]} The molecule is nearly planar, with an r.m.s. deviation for the non-hydrogen atoms of 0.008 Å.^{[1][2][3]} The crystal structure is stabilized by weak π - π stacking interactions, which generate columns of molecules along the direction.^{[1][2][3]}

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₈ H ₆ BrN
Formula Weight	196.05
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	7.5168 (11) Å
b	7.8383 (11) Å
c	7.9428 (11) Å
α	69.243 (7)°
β	64.375 (8)°
γ	87.567 (8)°
Volume	391.14 (10) Å ³
Z	2
Calculated Density	1.665 Mg m ⁻³
Absorption Coefficient	5.17 mm ⁻¹
F(000)	192
Data Collection	
Diffractometer	Bruker Kappa APEXII CCD
Reflections Collected	8084
Independent Reflections	1921
Reflections with I > 2σ(I)	1244

R(int)	0.025
Refinement	
R[F ² > 2σ(F ²)]	0.033
wR(F ²)	0.084
Goodness-of-fit (S)	1.01
Data / Restraints / Parameters	1921 / 0 / 92
Largest diff. peak and hole	0.44 and -0.49 e Å ⁻³

Source: Acta Crystallographica Section E, 2009, E65, o3166.[1][2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of **2-Bromo-4-methylbenzonitrile** was achieved through a Sandmeyer reaction. [1] 3-Bromo-4-aminotoluene was first dissolved in hydrochloric acid and cooled to 273 K. [1] An aqueous solution of sodium nitrite was then added to form the diazonium salt, maintaining the temperature between 273-278 K. [1] A heated mixture of aqueous copper(I) cyanide and potassium cyanide was subsequently added to the diazonium salt solution. [1] Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of the crude product. [1]

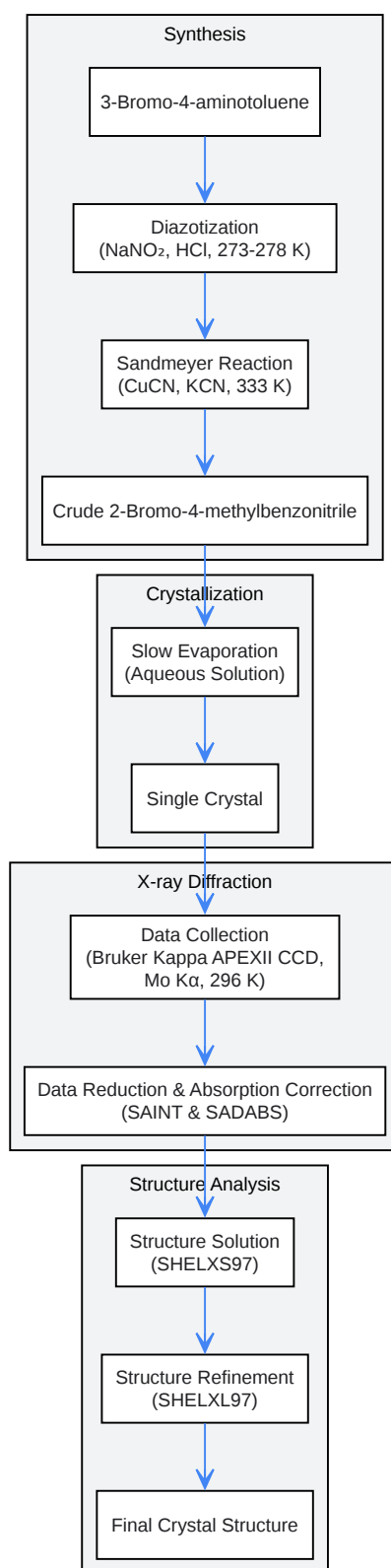
X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.41 × 0.28 × 0.19 mm was selected for data collection. [1] The data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. [1][2] A multi-scan absorption correction was applied using SADABS. [1]

The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. [1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. [1][2]

Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from synthesis to final structure analysis.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of **2-Bromo-4-methylbenzonitrile**.

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